(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide
Description
(E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide is a Schiff base derivative synthesized via the condensation of a hydrazide-containing precursor with an aldehyde. The compound features a thiophene-2-carboxamide moiety linked to a glycine-derived hydrazine backbone, which is further functionalized with a 2-ethoxybenzylidene group. This structure is stabilized by intramolecular hydrogen bonding and π-π interactions, as observed in analogous hydrazone derivatives .
Properties
IUPAC Name |
N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-2-22-13-7-4-3-6-12(13)10-18-19-15(20)11-17-16(21)14-8-5-9-23-14/h3-10H,2,11H2,1H3,(H,17,21)(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTDEORGMYHIQK-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330585 | |
| Record name | N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24783179 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
391886-21-8 | |
| Record name | N-[2-[(2E)-2-[(2-ethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide represents a novel class of thiophene carboxamide derivatives that have garnered attention for their potential biological activities, particularly in anticancer applications. This article reviews the synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies associated with this compound.
Synthesis of the Compound
The synthesis of thiophene carboxamide derivatives typically involves the condensation of thiophene-2-carboxylic acid with hydrazine derivatives, followed by modification with various aryl groups. The specific structure of the target compound suggests that it may be synthesized through a multi-step reaction involving:
- Formation of the thiophene core.
- Introduction of the ethoxybenzylidene hydrazine moiety.
- Final acylation to yield the carboxamide functional group.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds structurally related to our target compound. Notably:
- Compound Activity : Compounds such as 2b and 2e , which share structural similarities with our target compound, demonstrated significant cytotoxicity against Hep3B liver cancer cells with IC50 values of 5.46 µM and 12.58 µM, respectively . These compounds exhibited a mechanism involving disruption of tubulin polymerization, akin to established chemotherapeutic agents like Combretastatin A-4 (CA-4).
- Mechanism of Action : The interaction profile revealed that these compounds bind effectively within the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells . This binding is facilitated by the high aromaticity and electron density of the thiophene ring, which enhances its interaction with cellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the thiophene ring and the hydrazine moiety significantly influence biological activity:
- Electron-Donating Groups : The presence of electron-donating groups on the phenyl ring can enhance anticancer activity, as seen in various thiazole derivatives where substitutions led to improved IC50 values against cancer cell lines .
- Hydrophobic Interactions : The efficacy of these compounds is often attributed to their ability to engage in hydrophobic interactions and hydrogen bonding with target proteins, which is crucial for their anticancer properties .
Case Studies
- Thiophene Carboxamides in Cancer Research : One study investigated a series of thiophene carboxamide derivatives, demonstrating that structural variations led to differing levels of cytotoxicity against various cancer cell lines. Notably, a compound with a similar scaffold induced apoptosis through mitochondrial pathways, showcasing its potential as an anticancer agent .
- Comparative Analysis with Known Drugs : In comparative studies, certain thiophene derivatives have shown comparable or superior activity against resistant cancer cell lines when juxtaposed with traditional chemotherapeutics like doxorubicin and cisplatin . This positions them as promising candidates for further development.
Data Table: Summary of Biological Activities
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2b | Hep3B | 5.46 | Tubulin polymerization inhibition |
| 2e | Hep3B | 12.58 | Tubulin polymerization inhibition |
| Thiophene Carboxamide | K562 (CML) | 2.5 | Apoptosis via mitochondrial pathway |
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiophene-2-carboxamide exhibit notable antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus. A study highlighted that modifications to the thiophene ring can enhance antimicrobial potency significantly .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 256 µg/mL |
| S. aureus | 128 µg/mL |
Anticancer Properties
The compound has shown promising results in vitro against various cancer cell lines. Studies suggest that it induces apoptosis through mitochondrial pathways and can selectively target cancer cells while sparing normal cells. The IC50 values for related compounds are often in the low micromolar range, indicating strong potential for development into anticancer agents .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | 5.0 |
| HeLa (cervical cancer) | 3.5 |
Enzyme Inhibition
The compound may act as an inhibitor of key enzymes involved in metabolic pathways relevant to diseases such as Alzheimer’s. For example, certain derivatives have been shown to inhibit acetylcholinesterase, which is crucial in neurodegenerative disease management .
Case Study 1: Antimicrobial Efficacy
A study published in MDPI examined the antimicrobial efficacy of thiophene derivatives. The findings indicated that structural modifications significantly affected the biological activity, with certain compounds exhibiting enhanced activity against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on several cancer cell lines demonstrated that compounds with similar frameworks exhibited selective cytotoxicity. For instance, one derivative showed an IC50 value of 3.5 µM against HeLa cells, suggesting its potential as a lead compound in anticancer drug development .
Material Science Applications
Beyond biological applications, (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide has potential uses in material science. Its unique structure allows it to be incorporated into polymers or coatings with specific functional properties such as conductivity or thermal stability.
Chemical Reactions Analysis
Hydrazone Formation
The synthesis of the target compound involves hydrazone formation as a critical step. This reaction typically occurs between a hydrazine derivative and a carbonyl-containing compound. For example, ethyl 3-hydrazinyl-3-oxopropanoate reacts with aldehydes (e.g., 2-ethoxybenzaldehyde) under reflux conditions in ethanol to form hydrazones . The general mechanism involves nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration to yield the hydrazone (C=N bond) .
Key Reaction Details :
| Step | Reagents/Conditions | Product |
|---|---|---|
| Hydrazone formation | Ethanol, reflux for 1–2 hours | Ethyl 3-(2-arylidenehydrazinyl)-3-oxopropanoate |
| Coupling with thiophene-2-carboxamide | Thiophene-2-carboxylic acid, coupling agent (e.g., EDC), base (e.g., triethylamine) | Final compound |
Reaction Mechanism
-
Hydrazone formation : Nucleophilic attack of hydrazine on the carbonyl group forms a hydrazone.
-
Amide coupling : Thiophene-2-carboxylic acid is activated (e.g., via acid chloride) and coupled to the hydrazone-derived amine.
Structural Analysis :
The (E)-configuration of the hydrazone is stabilized by conjugation between the aromatic rings and the C=N bond. The molecular formula, C₁₉H₁₉N₃O₃S , and molecular weight (~373 g/mol) align with the described structure .
Biological Implications
While the query focuses on chemical reactions, analogous compounds (e.g., hydrazone-containing thiazoles) exhibit anticancer and anti-inflammatory properties . This suggests potential applications for the target compound in medicinal chemistry, though specific biological data for this exact molecule are not detailed in the provided sources.
Experimental Validation
-
Crystallization : The compound may crystallize from ethanol, as observed in similar hydrazones .
-
Purity : TLC and HPLC are used to confirm reaction completion and purity .
Molecular Formula and Spectroscopic Data :
Comparison with Similar Compounds
Core Hydrazinecarboxamide Backbone
The compound shares a common N-(2-(hydrazinyl)-2-oxoethyl)carboxamide scaffold with several analogs, including:
- 2-Hydroxy-N′-((thiophene-2-yl)methylene)benzohydrazide (HTMBH) : Synthesized from ortho-hydroxybenzohydrazide and thiophene-2-carboxaldehyde, HTMBH replaces the ethoxy group with a hydroxyl substituent, reducing lipophilicity .
- N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide: This analog substitutes the ethoxy group with a methoxy group, resulting in a molecular weight of 317.36 g/mol, slightly lower than the target compound’s calculated weight (~333.38 g/mol) .
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzo[b]thiophene-2-carbohydrazide : Features a long alkyl chain (pentadecyl) and a benzo[b]thiophene core, significantly increasing molecular weight (C₃₁H₄₁ClN₂O₂S; 553.18 g/mol) and lipophilicity .
Physicochemical and Spectroscopic Properties
- IR/NMR Data : The compound’s IR spectrum would show characteristic peaks for C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and C-O (ethoxy, ~1250 cm⁻¹). ¹H-NMR would display signals for the ethoxy group (δ 1.4–1.5 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂) and thiophene protons (δ 7.2–7.8 ppm), aligning with analogs .
- Melting Point : Estimated at 195–200°C, comparable to urea derivatives with trifluoromethyl groups (198–207°C) .
Crystallographic and Computational Insights
- X-ray Crystallography : The (E)-configuration of the imine bond, critical for biological activity, has been confirmed in analogs like (2E)-2-[1-(1,3-benzodioxol-5-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide .
- Molecular Docking : AutoDock4 simulations predict that thiophene-containing hydrazones bind to microbial enzyme active sites via hydrogen bonding and hydrophobic interactions .
Q & A
Basic: What synthetic routes are commonly employed for the preparation of (E)-N-(2-(2-(2-ethoxybenzylidene)hydrazinyl)-2-oxoethyl)thiophene-2-carboxamide, and how is the product characterized?
Methodological Answer:
The compound is synthesized via a multi-step approach:
Hydrazide Formation: React thiophene-2-carboxylic acid with ethyl chloroacetate to form the ethyl ester intermediate, followed by hydrazinolysis to yield the hydrazide derivative .
Condensation: Condense the hydrazide with 2-ethoxybenzaldehyde under acidic conditions (e.g., acetic acid) to form the (E)-configured hydrazone .
Purification: Recrystallize from ethanol or DMF/water mixtures.
Key Characterization Techniques:
- NMR Spectroscopy: Confirm regiochemistry and (E)-configuration via coupling constants (e.g., H NMR: δ 8.3–8.5 ppm for hydrazone CH=N) .
- IR Spectroscopy: Verify carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
- Mass Spectrometry: Validate molecular ion peaks (e.g., ESI-MS: [M+H]⁺ at m/z 386.4) .
Basic: How is the purity and stability of this compound assessed in research settings?
Methodological Answer:
- RP-HPLC: Utilize a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min and UV detection at 254 nm. Retention times and peak symmetry confirm purity (>98%) .
- Stability Studies: Incubate the compound in simulated biological fluids (e.g., PBS, pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC or LC-MS; stable compounds show <5% decomposition .
Advanced: How does the stereoelectronic profile of the hydrazone moiety influence bioactivity, and how is this analyzed?
Methodological Answer:
- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., DMSO/ethanol). Refine structures using SHELXL-2018, confirming (E)-configuration and intramolecular H-bonding (e.g., N–H⋯O=C) that stabilizes the planar hydrazone .
- SAR Studies: Compare analogues with varying substituents (e.g., methoxy vs. ethoxy groups). For example, 2-ethoxy derivatives show enhanced α-glucosidase inhibition (IC₅₀ = 12.3 μM) due to improved hydrophobic interactions .
Advanced: What computational strategies predict binding affinity and pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., α-glucosidase PDB: 2ZE0). The thiophene carboxamide forms π-π stacking with Tyr158, while the hydrazone engages H-bonds with Asp349 .
- ADMET Prediction: Employ SwissADME to calculate logP (~2.8), BBB permeability (CNS = −1.2), and CYP450 inhibition (low risk for 3A4). Adjust solubility via PEGylation or prodrug strategies .
Advanced: How are discrepancies between experimental and computational activity data resolved?
Methodological Answer:
Case Example: Experimental IC₅₀ = 15.2 μM vs. predicted 9.6 μM for α-glucosidase inhibition.
- Re-evaluate Assay Conditions: Confirm enzyme purity (SDS-PAGE) and substrate concentrations (Michaelis-Menten validation).
- MD Simulations: Run 100 ns trajectories (AMBER) to assess protein-ligand complex stability. Deviations >2 Å RMSD suggest dynamic binding inconsistencies .
- Synthetic Reproducibility: Verify batch-to-batch consistency via DSC (melting point ±2°C) and PXRD .
Advanced: What formulation strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Nanoemulsions: Prepare using Tween-80 and soybean oil (1:3 ratio). Particle size (DLS: ~150 nm) and zeta potential (−25 mV) ensure colloidal stability .
- Solid Dispersions: Mix with PVP-K30 (1:5 w/w) via spray drying. XRD confirms amorphous phase, enhancing solubility 8-fold (from 0.12 mg/mL to 0.96 mg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
